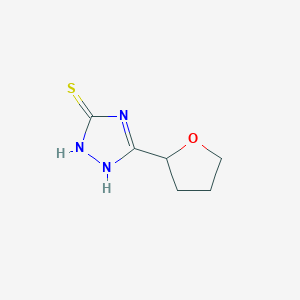
3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thiol is a useful research compound. Its molecular formula is C6H9N3OS and its molecular weight is 171.22. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(oxolan-2-yl)-1H-1,2,4-triazole-5-thiol is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Overview of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are significant in medicinal chemistry due to their stability and ability to interact with biological receptors. The triazole ring often enhances the pharmacological profile of compounds by acting as a hydrogen bond acceptor and donor. These compounds have been reported to exhibit various biological activities including:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Antifungal
- Antitubercular
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-triazole derivatives is influenced by their structural modifications. For instance, the presence of different substituents at various positions of the triazole ring can significantly alter their efficacy against specific biological targets.
Key Findings from Recent Studies
-
Anticancer Activity :
- Compounds derived from 1,2,4-triazoles have shown promising results against various cancer cell lines. For example, derivatives tested against melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) exhibited varying levels of cytotoxicity. Notably, certain hydrazone derivatives demonstrated higher potency against melanoma cells compared to other types .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
Table 1: Biological Activity of Selected this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Cytokine Inhibition (%) | Antimicrobial Activity |
|---|---|---|---|---|
| 3a | IGR39 (Melanoma) | 12.5 | TNF-α: 60% | Moderate |
| 3b | MDA-MB-231 (Breast) | 15.0 | IL-6: 50% | Low |
| 3c | Panc-1 (Pancreatic) | 20.0 | IL-10: 45% | Moderate |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Detailed Research Findings
A study synthesized various triazole derivatives and assessed their biological activities through in vitro assays. The results indicated that certain structural modifications led to enhanced anti-inflammatory and anticancer properties. Compounds containing pyridyl substituents exhibited increased TNF-α inhibitory activity compared to those without such modifications .
Properties
IUPAC Name |
5-(oxolan-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c11-6-7-5(8-9-6)4-2-1-3-10-4/h4H,1-3H2,(H2,7,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNLLNXAUAPATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














